molecular formula C18H14N2O2 B5588500 N-1-naphthylphthalamide

N-1-naphthylphthalamide

Cat. No.: B5588500
M. Wt: 290.3 g/mol
InChI Key: ONUIYEOAWPFEGC-UHFFFAOYSA-N
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Description

N-1-naphthylphthalamide is a useful research compound. Its molecular formula is C18H14N2O2 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.105527694 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c19-17(21)14-9-3-4-10-15(14)18(22)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUIYEOAWPFEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspectives and Foundational Discoveries of Auxin Transport Inhibition

The story of N-1-naphthylphthalamide is intrinsically linked to the broader history of research into auxin, a class of plant hormones that play a central role in virtually every aspect of plant growth and development. nih.govresearchgate.net Early observations by scientists like Charles Darwin and later Julius von Sachs in the 19th century laid the groundwork for understanding that plants possess internal signaling molecules that coordinate their growth in response to environmental cues. nih.govresearchgate.netfrontiersin.org The eventual identification of indole-3-acetic acid (IAA) as a primary auxin opened the door to more detailed investigations into its function. frontiersin.org

A key breakthrough in understanding auxin action was the discovery of polar auxin transport (PAT), the directed movement of auxin from cell to cell, which establishes the auxin gradients crucial for processes like phototropism, gravitropism, and organ formation. nih.govfrontiersin.org The development of synthetic auxin transport inhibitors in the 1950s provided researchers with powerful tools to dissect this process. researchgate.net Among these, a series of phthalamic acid derivatives, termed "phytotropins," were found to inhibit tropic responses. frontiersin.orgoup.com this compound emerged as a particularly potent and specific inhibitor of auxin efflux, the process by which auxin exits a cell. frontiersin.org

N 1 Naphthylphthalamide As a Seminal Pharmacological Tool in Plant Science

For decades, NPA has been a pivotal pharmacological tool for plant biologists, allowing them to probe the intricate mechanisms of auxin transport and its developmental consequences. nih.govpnas.org Its utility stems from its ability to specifically block the action of certain auxin transporters, providing a means to manipulate auxin distribution within the plant and observe the resulting effects on growth and development.

The primary molecular targets of NPA have been a subject of intense research and some debate. pnas.orgpnas.org For a long time, the prevailing view was that NPA's effects were indirect. pnas.org However, recent and compelling evidence has demonstrated that NPA directly associates with and inhibits the activity of PIN-FORMED (PIN) proteins, which are the major transporters responsible for directional auxin efflux. nih.govpnas.orgplantae.org Studies have shown that NPA can inhibit the transport activity of PIN proteins in heterologous systems like frog oocytes and that membranes containing NPA-sensitive PINs exhibit specific, saturable binding of NPA. nih.govpnas.org This direct interaction provides a clear molecular basis for how NPA disrupts polar auxin transport. pnas.org

The application of NPA in research has yielded a wealth of knowledge. For instance, treating plants with NPA can induce a range of dramatic developmental changes, including the failure to initiate new leaves, the formation of abnormal leaf structures, and alterations in root development. nih.govresearchgate.net In maize, for example, NPA treatment not only arrests leaf initiation but also disrupts the regulation of KNOX proteins, which are crucial for maintaining the shoot apical meristem. nih.gov Furthermore, NPA has been instrumental in demonstrating the universal role of polar auxin transport in shaping the diverse leaf and venation patterns observed across different plant species. mdpi.com By inhibiting PAT, researchers can convert complex leaf shapes into simpler forms, highlighting the fundamental role of auxin gradients in generating morphological diversity. mdpi.com

Plant SpeciesExperimental SystemObserved Effect of NPAReference
Zea mays (Maize)Cultured shootsArrested leaf initiation, failure to down-regulate KNOX proteins, abnormal tubular leaf bases nih.gov
Arabidopsis thalianaSeedling root tipsIncreased DR5:GUS signal (auxin response marker) researchgate.net
Lycopersicon esculentum (Tomato), Trifolium (Clover), Lupinus (Lupin), Daucus carota (Carrot)Developing leavesReduction of complex leaves to simple leaves, altered venation patterns mdpi.com
Bryophyllum calycinumIntact plantInduces conspicuous local stem swelling, increases endogenous levels of IAA, cytokinins, and jasmonic acid mdpi.com

Current Research Trajectories and Unanswered Questions Regarding N 1 Naphthylphthalamide

Molecular Interactions with Auxin Efflux Machinery

The primary action of N-1-naphthylphthalamide involves the disruption of the machinery responsible for auxin efflux, the process of transporting the hormone out of the cell. researchgate.net This machinery is centered around the PIN-FORMED (PIN) family of protein transporters. nih.gov

For many years, the prevailing hypothesis suggested that NPA did not bind directly to PIN proteins but rather to an associated regulatory protein. pnas.orgoup.com Evidence pointed to interactions with other proteins like ABCB transporters (ATP-binding cassette B-type) and the immunophilin-like protein TWISTED DWARF1 (TWD1/FKBP42), which were thought to indirectly modulate PIN activity. nih.govpnas.org

However, recent studies have provided compelling evidence supporting a more direct interaction. nih.govpnas.org Research has demonstrated that the expression of NPA-sensitive PIN proteins in various systems, including plant cells, yeast, and frog oocytes, results in specific and saturable binding of NPA. nih.govpnas.org This has led to the proposal that PIN proteins are, in fact, bona fide molecular targets of NPA. nih.govpnas.org High-resolution structural studies have further illuminated this interaction, showing the NPA molecule situated within a binding pocket of the PIN protein. nih.gov This direct association provides a more straightforward explanation for how NPA inhibits PIN-dependent auxin transport and affects plant development. nih.govpnas.org

This compound functions as an inhibitor by modulating the conformational state of PIN transporters. nih.gov Structural biology studies have revealed that PIN proteins operate via an "elevator mechanism," shifting between inward-open and outward-open conformations to move auxin across the membrane. nih.gov

The binding of NPA traps the PIN protein in an inward-open conformation. nih.gov This action effectively locks the transporter, preventing the conformational changes necessary for auxin efflux. nih.gov The large naphthyl ring of the NPA molecule establishes significant connections within the protein's scaffold domain, which inhibits the twisting and lifting motions required for transport. nih.gov Some evidence also suggests that NPA may induce or stabilize PIN protein dimerization, which could be another facet of its inhibitory mechanism. nih.govfrontiersin.org It is important to note that NPA does not appear to affect the phosphorylation of PIN proteins by regulatory kinases like D6 PROTEIN KINASE (D6PK) or PINOID (PID), indicating it targets the transport mechanism itself rather than this mode of activation. pnas.orgnih.gov

Biochemical analyses have characterized this compound as a non-competitive inhibitor of auxin efflux. frontiersin.org This mode of inhibition means that NPA does not bind to the same site as the auxin substrate (e.g., Indole-3-acetic acid, IAA). Instead, it binds to a distinct allosteric site on the transporter complex. This binding reduces the maximum rate of transport (Vmax) without significantly altering the affinity of the transporter for its auxin substrate (Km). This kinetic profile is consistent with the structural findings that NPA locks the transporter in a specific, non-transportive conformation. nih.govfrontiersin.org

Table 1: Kinetic and Biochemical Profile of this compound (NPA)

Parameter Description Finding Implication
Inhibition Type The nature of interaction with respect to the substrate (auxin). Non-competitive frontiersin.org NPA binds to a site on the PIN transporter complex distinct from the auxin binding site.
Effect on Vmax The maximum rate of auxin transport. Decreases The efficiency of the transporter is reduced, and fewer auxin molecules are transported per unit of time.
Effect on Km The substrate concentration at which the reaction rate is half of Vmax. No significant change The affinity of the PIN transporter for auxin is not directly affected by NPA binding.
Binding Target The primary molecular component with which NPA interacts. Direct binding to PIN proteins nih.govpnas.orgplantae.org Provides a direct molecular basis for the inhibition of auxin efflux.

| Mechanism | The physical effect on the transporter protein. | Traps PINs in an inward-open conformation nih.gov | Prevents the conformational cycling necessary for substrate translocation across the membrane. |

While NPA itself acts as a non-competitive inhibitor with respect to auxin, its binding site can be a point of competition for other molecules. nih.gov For example, certain naturally occurring flavonoids and synthetic compounds like morphactins have been shown to compete with NPA for its binding site on the auxin transport complex. nih.gov This suggests that endogenous pathways exist within plants to regulate auxin transport through mechanisms that may overlap with NPA's mode of action. These competitive dynamics underscore a complex regulatory network where various internal and external compounds can modulate the activity of the auxin efflux machinery. oup.comnih.gov

Cellular and Subcellular Consequences of Auxin Transport Disruption

The molecular inhibition of auxin efflux by NPA triggers significant changes in auxin distribution at both the cellular and subcellular levels, leading to observable developmental effects. researchgate.net

By blocking the primary exit route for auxin, NPA causes the hormone to accumulate inside cells. researchgate.net This disrupts the precise intercellular gradients of auxin that are fundamental for a multitude of developmental processes, including embryogenesis, the formation of organs, and tropic responses like gravitropism. nih.govplantae.org For instance, the maintenance of a functional root meristem depends on a carefully controlled auxin maximum in the quiescent center; NPA treatment disrupts this peak, leading to impaired root growth. nih.gov

Effects on Polar Localization and Trafficking of Auxin Carriers

This compound (NPA) is a canonical inhibitor of polar auxin transport (PAT), a directional flow of the hormone auxin that is fundamental to nearly every aspect of plant growth and development. nih.govpnas.org Its mechanism of action has been a subject of intense research, primarily focusing on its interference with the cellular machinery responsible for directional auxin movement. The prevailing understanding is that NPA targets the key protein families that facilitate auxin efflux from the cell, namely the PIN-FORMED (PIN) and ATP-BINDING CASSETTE subfamily B (ABCB) transporters. researchgate.netbioone.org

Historically, the precise mode of NPA action was debated, with models suggesting only indirect connections to the primary PIN auxin exporters. nih.govpnas.org However, recent evidence strongly supports a model where NPA directly associates with and inhibits PIN proteins. nih.govpnas.org Studies using heterologous systems, such as Xenopus oocytes, have demonstrated that NPA can inhibit the auxin export activity of PINs. nih.govpnas.org Furthermore, the expression of NPA-sensitive PINs in various systems, including plants, yeast, and oocytes, results in specific, saturable binding of NPA, indicating that PIN proteins are bona fide molecular targets for the inhibitor. nih.gov

The effect of NPA on the subcellular localization of PIN proteins, which is critical for their function in directing auxin flow, is complex. researchgate.net While inhibitors of vesicle trafficking like Brefeldin A (BFA) cause PIN proteins to accumulate in intracellular compartments, NPA does not always induce such visible changes in PIN localization at the plasma membrane, especially at concentrations that are sufficient to block auxin transport. pnas.orgoup.com Some studies have reported no observable effect of NPA on the actin cytoskeleton or the general trafficking of vesicles to the plasma membrane. pnas.orgnih.govcas.cz However, other reports present conflicting findings, suggesting that NPA can disrupt the actin cytoskeleton and affect PIN localization. oup.com For instance, in Arabidopsis root tips, NPA treatment has been shown to cause an expansion of PIN1 localization into cortical cells, mimicking the effect of other auxin transport inhibitors. nih.gov It can also enhance polar and non-polar signals of PIN1 while reducing PIN2 expression in the root elongation zone. researchgate.net This suggests that while NPA may not always trigger the wholesale internalization of PINs, it can subtly alter their distribution and expression patterns.

A significant aspect of NPA's inhibitory action involves its effect on the oligomerization state of PIN proteins. Research has shown that PIN proteins can form dimers and that NPA specifically stabilizes these PIN dimers. embopress.org This stabilization of the PIN protein complex is believed to lock the transporter in an inhibited state, preventing auxin efflux. embopress.org This mechanism is also shared by endogenous flavonols, which are natural regulators of auxin transport. embopress.org

Table 1: Summary of this compound Effects on Auxin Carrier Localization

Carrier ProteinPlant/SystemObserved Effect of NPAReference(s)
PIN1 Arabidopsis rootsEnhanced polar and non-polar signals; ectopic expression in epidermis and cortex. researchgate.net
Arabidopsis rootsNo visible interference with PM localization. pnas.org
Arabidopsis rootsLocalization unchanged at concentrations that inhibit efflux. oup.com
Arabidopsis rootsExpanded localization to cortical cells. nih.gov
HEK cellsStabilization of PIN1 dimers. embopress.org
PIN2 Arabidopsis rootsReduced GFP signals in the stele and epidermal/cortical cells. researchgate.net
PIN3 Root-hair-specific promoterInternalization of PIN3 (when APM1 is inhibited by PAQ22, an NPA analog). oup.com
ABCB1 Arabidopsis rootsNo significant effect on location of ABCB1-GFP fusion. researchgate.net
ABCB19 Arabidopsis rootsNo significant effect on location of ABCB19-GFP fusion. researchgate.net

Impact on Membrane-Associated Proteins Involved in Auxin Homeostasis

A key regulatory mechanism disrupted by NPA involves the interaction between ABCB transporters and the immunophilin-like protein TWISTED DWARF1 (TWD1), also known as FKBP42. bioone.orgoup.com TWD1 is located at the endoplasmic reticulum and is thought to be involved in the proper processing and localization of ABCB proteins to the plasma membrane. frontiersin.org TWD1 forms a transport-competent complex with ABCB1 and ABCB19 at the plasma membrane. oup.com NPA has been shown to disrupt this TWD1-ABCB protein complex, which impairs the auxin transport activity of the ABCB transporter. bioone.orgoup.com

In addition to the core transporters, NPA interacts with other proteins that regulate auxin homeostasis. One such protein is Aminopeptidase 1 (APM1). oup.com APM1 was identified through affinity purification using a cross-linked form of NPA. oup.com However, the interaction between NPA and APM1 is considered to be of low affinity and is not thought to be directly connected to the primary, high-affinity inhibition of polar auxin transport. pnas.org Instead, effects related to APM1 inhibition, such as perturbations in protein trafficking, are generally observed at higher concentrations of NPA. pnas.orgoup.com

Table 2: Interactions of this compound with Membrane-Associated Proteins

Protein TargetProtein Family/TypeRole in Auxin HomeostasisDocumented Interaction with NPAReference(s)
PIN proteins (e.g., PIN1, PIN2) Auxin Efflux CarriersMajor facilitators of directional (polar) auxin transport.Direct, high-affinity binding leading to inhibition of transport activity and stabilization of dimers. nih.govpnas.orgembopress.org
ABCB1 ATP-BINDING CASSETTE TransporterAuxin efflux transporter.Binds NPA, leading to inhibition of transport; its complex with TWD1 is disrupted by NPA. bioone.orgoup.comcas.cz
ABCB4 ATP-BINDING CASSETTE TransporterAuxin import and efflux transporter.Binds NPA, leading to inhibition of transport activity. bioone.orgcas.cz
ABCB19 ATP-BINDING CASSETTE TransporterMajor auxin efflux transporter.Binds NPA, leading to inhibition; its complex with TWD1 is disrupted by NPA. researchgate.netbioone.orgoup.com
TWISTED DWARF1 (TWD1/FKBP42) Immunophilin-like ProteinRegulator of ABCB transporter activity and localization.NPA disrupts the TWD1-ABCB1/19 complex, inhibiting transport. TWD1 itself can also bind NPA. bioone.orgoup.com
Aminopeptidase 1 (APM1) AminopeptidaseImplicated in auxin-related growth processes.Low-affinity binding target; not considered a primary mechanism for PAT inhibition. pnas.orgoup.com

Effects on Root System Architecture and Development

The root system is profoundly affected by the application of NPA, as auxin gradients are fundamental to its development. The disruption of these gradients leads to significant alterations in primary root growth, lateral and adventitious root formation, and gravitropic responses.

Inhibition of Primary Root Elongation and Meristematic Activity

NPA treatment typically results in the inhibition of primary root elongation. nih.gov This inhibition is not primarily due to a reduction in the rate of cell elongation but rather a decrease in the rate of cell production within the root apical meristem. nih.gov Studies in Arabidopsis thaliana have shown that NPA and the synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D) inhibit root growth by reducing the cell production rate, in contrast to natural auxins like indole-3-acetic acid (IAA) which primarily reduce the length of the growth zone. nih.gov

Alterations in Lateral Root Initiation and Growth

Lateral root formation is exceptionally sensitive to disruptions in polar auxin transport. NPA exerts its influence by arresting lateral root development at its earliest stages. nih.gov In Arabidopsis, NPA blocks the initial transverse divisions in the pericycle founder cells from which lateral roots originate. nih.gov This blockage is caused by the redistribution of indoleacetic acid (IAA); NPA causes IAA to accumulate in the root apex while depleting it from the basal tissues where it is required to initiate lateral roots. nih.gov

The effect of NPA on lateral root development is dose-dependent. nih.gov

At low concentrations (e.g., 1 μM), NPA may not reduce the number of lateral root primordia but can block their subsequent development and emergence. nih.gov

At higher concentrations (e.g., 5-10 μM), NPA can prevent the formation of primordia altogether by blocking the very first cell division events. nih.govnih.gov

This inhibitory effect has been observed across different plant species. In rice, for example, NPA treatment also inhibits lateral root formation. frontiersin.org Studies using NPA have been crucial in developing the model that basipetal auxin transport—the flow of auxin from the shoot towards the root tip—is essential for promoting the initiation of lateral roots. nih.gov The local application of NPA at the root-shoot junction effectively reduces the number and density of lateral roots by lowering the concentration of free IAA within the root. nih.gov

Modulation of Adventitious Root Formation

Adventitious roots, which arise from non-root tissues like stems or leaves, are critical for the vegetative propagation of many plant species. nih.govfrontiersin.org The formation of these roots is also heavily dependent on auxin, and consequently, is strongly inhibited by NPA. notulaebotanicae.ro Research in Arabidopsis has shown that treatment with NPA can abolish the formation of adventitious roots from hypocotyls, a process that is normally induced by excising the primary root. nih.gov This inhibition occurs because NPA prevents the necessary accumulation of auxin at the site of future root initiation. nih.govmdpi.com The inhibitory effect of NPA on adventitious rooting can often be reversed by the direct application of IAA to the tissue. nih.gov

Studies in various woody species confirm this role. In both Eucalyptus and chestnut, NPA application was found to inhibit the initiation and development of adventitious roots from leaf explants and microshoots. researchgate.netcsic.es The timing of the NPA application is critical, indicating that auxin transport is required at specific stages of the rooting process. researchgate.net These findings underscore the universal requirement of polar auxin transport for the de novo organogenesis of adventitious roots. nih.gov

Disruption of Gravitropic Responses in Roots

Gravitropism, the growth of a plant in response to gravity, is a classic example of an auxin-regulated process. In roots, gravity is perceived by specialized cells in the root cap, which triggers a redistribution of auxin, leading to differential growth and downward curvature. NPA effectively disrupts this process. nih.gov

Treatment with NPA prevents the establishment of the asymmetric auxin gradient across a gravity-stimulated root tip. nih.govmdpi.com This blockage of polar auxin transport results in a pronounced loss of the root's ability to respond to gravity. mdpi.comelifesciences.org For instance, in Muscari armeniacum, NPA treatment not only inhibited root growth but also disrupted their gravitropic direction, causing them to bend upwards, against the force of gravity. mdpi.comnih.gov Similarly, in maize and Arabidopsis, NPA blocks or significantly delays the gravitropic curvature of the root. nih.govnih.gov These experiments confirm that PIN-mediated polar auxin transport is essential for generating the initial auxin asymmetry that drives the gravitropic response. elifesciences.org

Shoot Morphogenesis and Architecture Responses

While often studied for its effects on roots, NPA also induces significant changes in the shoot, affecting stem growth and the formation of lateral organs.

Impact on Stem Elongation and Radial Expansion

The impact of NPA on stem elongation can be complex and appears to vary between species and experimental conditions. In some cases, auxin transport inhibitors have been shown to stimulate elongation, particularly in decapitated shoots where the primary source of auxin (the apical bud) has been removed. researchgate.net However, the more pronounced and consistent effect of NPA on stems is the induction of swelling and abnormal radial growth. mdpi.com

When applied locally to the stems of Solidago canadensis or Bryophyllum calycinum, NPA causes conspicuous swelling in the area of application. mdpi.com This swelling is a result of abnormal radial growth and changes in the underlying histological structure. mdpi.com This phenomenon is linked to the local accumulation of auxin due to the transport block. Studies in Arabidopsis have shown that mechanical stress, such as applying extra weight to a stem, can induce radial growth, an effect that is dependent on polar auxin transport and is abolished by NPA treatment. csic.es This suggests that radial auxin flow, mediated by transporters sensitive to NPA, is a key factor in promoting the radial expansion of the stem. csic.es Furthermore, sustained treatment of shoot apices with NPA can completely inhibit the formation of new leaves, leading to the growth of a "pin-like" structure consisting only of a bare stem, graphically illustrating the requirement of polar auxin transport for all lateral organ initiation at the shoot apical meristem. nih.gov

Anomalies in Leaf Initiation and Blade Morphogenesis

This compound (NPA), a potent inhibitor of polar auxin transport, profoundly disrupts the normal processes of leaf initiation and the subsequent development of the leaf blade. The initiation of a new leaf at the shoot apical meristem (SAM) is dependent on the establishment of auxin maxima, localized zones of high auxin concentration that signal for cellular differentiation and outgrowth. By blocking the transport of auxin, NPA prevents the formation of these maxima, leading to a failure to initiate new leaves. nih.gov

In maize (Zea mays), shoots cultured in the presence of NPA fail to initiate new leaves, a phenomenon correlated with the inability to down-regulate the accumulation of KNOX proteins in the SAM. nih.gov KNOX proteins are crucial for maintaining the undifferentiated state of meristematic cells, and their suppression is a prerequisite for leaf primordia formation. oregonstate.edu Furthermore, NPA treatment in maize can lead to the development of abnormal tubular leaf bases where the leaf margins fail to separate, and these unseparated margins exhibit ectopic accumulation of KNOX proteins. nih.gov

Similar severe effects are observed in other species. In somatic embryos of Norway spruce (Picea abies), NPA treatment leads to the formation of fused, cup-like cotyledons or, in more severe cases, pin-formed embryo structures, indicating that proper cotyledon initiation requires correct auxin transport during a specific developmental window. oup.com In the moss Physcomitrium patens, NPA treatment alters leaf shape, not by affecting the number of cells, but by significantly increasing the size of existing cells, particularly in the basal and middle sections of the leaf. biorxiv.org This results in a notable change in the leaf's length-to-width ratio and can induce the formation of additional apices on the leaves. biorxiv.org

The table below summarizes the quantitative effects of NPA on leaf cell characteristics in Physcomitrium patens, illustrating the cellular basis for the observed changes in leaf morphology.

Treatment ConditionAverage Leaf Cell Number (per leaf)Calculated Leaf Cell Size (µm²)Effect on Leaf Shape
Control 19Standard SizeNormal
NPA-Treated No significant change30% Increase37% Increase in Leaf Index (Length/Width)
Data derived from studies on Physcomitrium patens, showing that NPA-induced changes in leaf shape are primarily due to altered cell expansion rather than cell division. biorxiv.org

Regulation of Shoot Branching Patterns

Shoot branching is a critical determinant of plant architecture, governed by a complex interplay of hormonal signals that control the activity of axillary buds. Apical dominance, the phenomenon where the main shoot apex inhibits the growth of lateral branches, is strongly mediated by the downward (basipetal) flow of auxin from the apex. elifesciences.org As a polar auxin transport inhibitor, this compound is a key chemical tool for studying these processes.

Application of NPA typically disrupts apical dominance and can promote shoot branching by blocking the inhibitory signal from the apex. However, its effects reveal the complexity and diversity of branching regulation across the plant kingdom. In pea (Pisum sativum), the inhibitory effect of strigolactones, another class of hormones that suppress branching, can occur even when polar auxin transport is greatly diminished by NPA. nih.gov This indicates that strigolactones can act independently of the auxin transport stream to inhibit bud outgrowth. nih.gov

Interestingly, research in the moss Physcomitrella suggests that the canonical model of PIN-mediated polar auxin transport, which is central to apical dominance in flowering plants, is not the major contributor to its branching patterns. elifesciences.org While auxin from the shoot tip does suppress branching in the moss, models and experiments suggest that bi-directional auxin movement, potentially through plasmodesmata, is required to generate the observed branching patterns, a key divergence from the mechanism in flowering plants. elifesciences.org In various species, including hemp (Cannabis sativa), NPA treatment has been shown to promote the multiplication of shoots from explants in tissue culture, although the effects are often dependent on the genotype and can be accompanied by morphological abnormalities. mdpi.com

Interplay with Endogenous Phytohormone Signaling Networks

The effects of this compound extend beyond the simple blockage of auxin flow, triggering a cascade of interactions with the plant's internal hormone signaling networks. Its primary disruption of auxin gradients leads to significant cross-talk with auxin's own signal transduction pathway and influences the balance and sensitivity of other critical phytohormones.

Cross-talk with Auxin Signal Transduction Components

The primary molecular action of NPA is the inhibition of auxin efflux from the cell, a process mediated by two major families of transporter proteins: the PIN-FORMED (PIN) proteins and certain members of the ATP-binding cassette B (ABCB) transporter family. oup.comoup.com For many years, the precise target of NPA was debated, with evidence pointing to various proteins. However, recent studies provide strong support for a model in which NPA directly associates with and inhibits PIN proteins. pnas.org Evidence from heterologous systems, such as frog oocytes, demonstrates that NPA can inhibit the auxin export activity of PINs and that the expression of these PINs in various membranes confers specific, high-affinity NPA binding. pnas.org

In addition to PINs, ABCB transporters like ABCB1 and ABCB19 are also sensitive to NPA and contribute significantly to auxin efflux. oup.comnih.gov These two protein families can function cooperatively to mediate auxin transport, and their co-expression can lead to a synergistic, more efficient efflux that is highly sensitive to NPA. oup.com NPA is also known to interact with the TWISTED DWARF1 (TWD1) protein, an immunophilin-like protein that helps stabilize and regulate ABCB transporters at the plasma membrane. oup.compnas.org Therefore, NPA disrupts the auxin signal transduction network at a fundamental level by directly interfering with the cellular machinery—PINs and ABCBs—responsible for creating the auxin gradients that guide development. oup.compnas.org This inhibition of transport leads to an accumulation of auxin in certain tissues, which can paradoxically stimulate some auxin responses locally while starving downstream tissues of the hormone. mdpi.comnih.gov

Influence on the Biosynthesis and Sensitivity of Other Phytohormones (e.g., Cytokinins, Gibberellins)

The disruption of auxin homeostasis by NPA triggers significant changes in the levels and signaling of other key phytohormones, particularly cytokinins. Auxin and cytokinin often act antagonistically to control major developmental processes like meristem activity and branching. nih.govmdpi.com Studies have shown that the application of NPA can lead to a localized accumulation of not only auxin but also cytokinins. nih.gov

In the succulent plant Bryophyllum calycinum, local application of NPA, which induced conspicuous stem swelling, also caused a significant increase in the endogenous levels of certain cytokinins (isopentenyladenosine and trans-zeatin (B1683218) riboside) and jasmonic acid. nih.gov This suggests that the blockage of auxin transport can trigger a feedback mechanism that alters the biosynthesis or metabolism of other hormones. However, in the same study, NPA did not cause an increase in the levels of abscisic acid or gibberellins. nih.gov

The interaction is reciprocal. Cytokinin signaling can influence gibberellin (GA) levels; in Medicago truncatula, cytokinin treatment was found to decrease the pool of bioactive GA, suggesting that cytokinin signaling negatively regulates GA levels. nih.gov Given that NPA can increase local cytokinin concentrations, it is plausible that NPA could indirectly influence gibberellin levels in some contexts through its primary effect on auxin and secondary effect on cytokinin. nih.gov This complex hormonal crosstalk means that the physiological effects of NPA are a result of a disturbed hormonal balance, not just a simple lack of auxin transport. nih.govnih.govnih.gov

PhytohormoneEffect of Local NPA Application in Bryophyllum calycinum
Indole-3-acetic acid (IAA) Significant Increase
Cytokinins Significant Increase
Jasmonic Acid Significant Increase
Abscisic Acid No significant change
Gibberellins No significant change
Data from a study on Bryophyllum calycinum, illustrating that NPA's effect is not limited to auxin but extends to other hormonal pathways. nih.gov

Role in Phytohormone-Mediated Developmental Processes (e.g., Xylem Differentiation)

Xylem, the water-conducting vascular tissue in plants, undergoes a complex differentiation process that is heavily reliant on precise hormonal gradients, with auxin playing a central, inductive role. researchgate.netplos.org The formation of xylem strands requires the establishment of auxin maxima to trigger the differentiation program, which involves a cascade of transcription factors, including the VASCULAR RELATED NAC DOMAIN (VND) family. nih.gov

By disrupting polar auxin transport, this compound directly interferes with this process. The application of NPA can phenocopy the vascular defects observed in auxin transport mutants, leading to impaired and discontinuous xylem strands. nih.gov In Arabidopsis roots, the establishment of an auxin maximum is required to activate the expression of the master regulator VND7 and initiate xylem differentiation. nih.gov Treatment with NPA, which blocks this auxin accumulation, hinders the proper induction of this differentiation program. nih.gov

Furthermore, the balance between different hormones is critical. Thermospermine (B1218049), a type of polyamine, is known to be a suppressor of xylem differentiation, acting to limit auxin signaling. core.ac.uk The interplay between inductive signals like auxin and suppressive signals like thermospermine fine-tunes the extent of vascular development. While NPA's primary role is the inhibition of auxin transport, the resulting hormonal imbalances, potentially involving cytokinins and other growth regulators, collectively contribute to the observed defects in complex, multi-hormone-regulated processes like xylem differentiation. researchgate.netnih.gov

Synthetic Approaches and Structure Activity Relationship Studies of N 1 Naphthylphthalamide Derivatives

Methodologies for the Synthesis of N-1-naphthylphthalamide and its Structural Analogues

The synthesis of this compound and its structural analogues is typically achieved through straightforward condensation reactions. The most common and direct method involves the reaction of phthalic anhydride (B1165640) with a primary amine, in this case, 1-naphthylamine (B1663977). This reaction is a form of acylation where the amino group of 1-naphthylamine attacks one of the carbonyl carbons of phthalic anhydride.

The reaction proceeds in two stages. The initial reaction forms the amic acid intermediate, N-1-naphthylphthalamic acid. This intermediate can then be cyclized to the final imide product, this compound, typically through dehydrative condensation at elevated temperatures. It is noteworthy that the amic acid form is also biologically active and is often referred to simply as NPA in much of the literature. nih.gov

The general synthetic scheme is as follows: Phthalic Anhydride + 1-Naphthylamine → N-1-naphthylphthalamic acid → this compound + H₂O

The synthesis of structural analogues follows the same principle, utilizing substituted starting materials. For instance, analogues with modifications on the phthalimide (B116566) portion can be created by using substituted phthalic anhydrides. Similarly, analogues with modifications on the naphthyl moiety can be synthesized by starting with the corresponding substituted 1-naphthylamine. This modular approach allows for the systematic generation of a library of derivatives for structure-activity relationship studies.

Design and Characterization of Novel Auxin Transport Inhibitors Based on the this compound Scaffold

The this compound structure serves as a foundational scaffold, or "pharmacophore," for the rational design of new auxin transport inhibitors. The primary goal in designing novel analogues is to develop compounds with enhanced potency, greater selectivity for specific transporter proteins (e.g., different members of the PIN or ABCB families), or altered pharmacokinetic properties. oup.com

The design process is often guided by established structure-activity relationship (SAR) data and, more recently, by computational modeling based on the known structures of auxin transport proteins. Researchers systematically modify the NPA scaffold by introducing various functional groups at different positions on both the naphthyl and phthalimide rings. These modifications are intended to probe the steric, electronic, and hydrophobic requirements of the binding site on the target transporter proteins.

Characterization of these newly synthesized compounds is a multi-step process:

Structural Verification: The chemical identity and purity of the synthesized analogues are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Biological Activity Screening: The primary functional characterization is performed through plant-based bioassays. These assays measure the effect of the compounds on auxin-dependent processes. Common bioassays include:

Root Growth Inhibition: Measuring the reduction in primary root elongation in seedlings (e.g., in Arabidopsis thaliana).

Gravitropism Assays: Assessing the ability of the compound to disrupt the normal gravitropic bending of roots or shoots, a classic indicator of polar auxin transport disruption. scispace.com

Lateral Root Formation: Quantifying the inhibition of lateral root development, another process highly dependent on auxin transport. science.gov

Direct Transport Assays: To confirm that the observed physiological effects are due to the inhibition of auxin transport, direct transport assays are conducted. These often involve measuring the accumulation of radiolabeled auxin (e.g., ³H-IAA) in plant cell cultures or tissue segments. An effective inhibitor will block auxin efflux, leading to increased intracellular accumulation of the radiolabeled auxin. nih.govoup.com

Through these design and characterization cycles, researchers can identify derivatives with modified efficacy or selectivity, providing more precise tools for studying plant biology.

Structure-Activity Relationship Analysis for Auxin Transport Inhibition Potency in Plant Bioassays

Pioneering work by Katekar and Geissler established the fundamental structural requirements for high activity in the class of auxin transport inhibitors known as phytotropins, to which NPA belongs. nih.gov Their analysis, based on cress root geotropism bioassays, revealed a specific molecular architecture necessary for potent inhibition.

The essential features are:

A 2-carboxyphenyl group . In NPA, this is represented by the phthalic acid moiety, which can exist as the amic acid or be readily hydrolyzed from the imide form.

A second, separate aromatic ring system (the naphthyl group in NPA).

A conjugated system of atoms that separates these two key features and holds them in a specific stereochemical orientation.

The relative positioning of these two ring systems is critical for activity. Modifications that alter this spatial relationship, such as changing the substitution pattern on the phenyl ring from ortho- to meta- or para-, drastically reduce or abolish activity.

Compound/ModificationKey Structural FeatureRelative Activity in BioassaysReference
N-1-naphthylphthalamic acid (NPA)Ortho-carboxyphenyl group linked to a naphthyl ring via an amide bond.High nih.gov
N-1-naphthylisophthalamic acidMeta-carboxyphenyl group. The carboxyl group is not ortho to the amide linker.Inactive nih.gov
N-phenylphthalimideLacks the second fused ring of the naphthyl group.Low Activity nih.gov
FluoresceinContains the ortho-carboxyphenyl group and a second aromatic system (xanthene), but with a different bridge.High Activity scispace.com
2-(1-pyrenoyl)benzoic acidContains the ortho-carboxyphenyl group linked to a large polycyclic aromatic (pyrene) system.High Activity nih.gov
Benzoic acidLacks the second aromatic ring system and the specific linker.Inactive nih.gov

This analysis demonstrates that a precise three-dimensional structure is required for a molecule to effectively inhibit auxin transport. The molecule must possess two planar aromatic/lipophilic domains and a carboxyl group (or a group that can be hydrolyzed to it) held in a specific spatial arrangement.

For decades, the precise molecular target of NPA was debated. However, recent biochemical and structural studies have provided definitive evidence that NPA directly associates with and inhibits PIN-family auxin transporters. oup.comnih.gov Cryo-electron microscopy (cryo-EM) structures of Arabidopsis thaliana PIN1 in complex with NPA have been resolved, revealing the molecular basis of its inhibitory action.

These structural studies show that NPA binds within the central substrate transport channel of the PIN protein. researchgate.net Crucially, it occupies the same binding site as the endogenous auxin, indole-3-acetic acid (IAA), acting as a competitive inhibitor. researchgate.net The higher affinity of NPA for this site compared to IAA explains its potency as an inhibitor. researchgate.net

The key pharmacophoric elements of NPA responsible for this interaction can be identified from its binding pose within the PIN1 transporter:

Hydrophobic Naphthyl Group: The 1-naphthyl ring fits into a hydrophobic pocket within the transporter's transmembrane domain. This interaction is primarily driven by hydrophobic and van der Waals forces, anchoring this part of the molecule.

Phthalimide Moiety: The planar phthalimide ring system and its carbonyl groups engage in interactions that mimic those of the carboxylate group of auxin. It forms hydrogen bonds and other polar interactions with amino acid residues in the binding site.

Conformational Rigidity: The amide linker between the two ring systems holds the molecule in a relatively rigid conformation that is complementary to the binding pocket. This pre-organized shape reduces the entropic penalty of binding, contributing to its high affinity.

Some evidence also suggests that NPA binding may induce or stabilize PIN protein dimerization, representing a more complex inhibitory mechanism than simple competitive binding. researchgate.net The direct binding to PIN proteins, however, provides the most straightforward explanation for NPA's potent and specific inhibition of polar auxin transport.

Building upon the foundational SAR and pharmacophore models, research efforts have been directed toward the synthesis and evaluation of NPA derivatives with modified biological activity. The goal is to create second-generation inhibitors that are either more potent than NPA or exhibit selectivity toward specific isoforms of auxin transporters (e.g., PIN1 vs. PIN2, or PINs vs. ABCBs). Such selective inhibitors would be invaluable for untangling the distinct roles these different transporters play in plant development.

The synthetic strategy involves introducing chemical modifications to the NPA scaffold to fine-tune its properties:

Modifying Ring Substituents: Adding electron-withdrawing or electron-donating groups to either the naphthyl or phthalimide rings can alter the electronic properties of the molecule, potentially improving interactions with polar residues in the binding site.

Altering Steric Profile: Introducing bulky or smaller substituents can probe the size and shape of the binding pocket, leading to derivatives that may fit better or exclude them from certain off-targets.

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties (e.g., replacing the imide with another heterocyclic system) can lead to improved properties while maintaining the core binding interactions.

An example of this design philosophy can be seen in the development of alkoxy-auxins. oup.com While not direct NPA derivatives, these modified auxins were designed to be recognized by auxin transporters but not by the auxin signaling receptors, effectively turning them into transport-selective inhibitors. oup.com A similar approach can be applied to the NPA scaffold. For instance, a derivative could be synthesized to have a higher affinity for the NPA binding site on PIN1 but a lower affinity for the site on ABCB1, or vice-versa.

The evaluation of these new derivatives follows the characterization pipeline described previously, with a heavy emphasis on comparative analysis. The potency of a new derivative is typically quantified by its half-maximal inhibitory concentration (IC₅₀) in a transport assay, which is then compared to the IC₅₀ of the parent NPA molecule. oup.com A lower IC₅₀ value indicates higher potency. Selectivity is assessed by testing the derivative against a panel of different heterologously expressed transporter proteins and comparing the inhibition profiles. Through such iterative cycles of synthesis and evaluation, the field aims to develop a toolkit of highly specific chemical probes to precisely manipulate auxin transport.

Environmental Dynamics and Biodegradation of N 1 Naphthylphthalamide

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds. For N-1-naphthylphthalamide, hydrolysis is a primary abiotic degradation pathway.

The hydrolytic stability of this compound is significantly influenced by the pH of the surrounding medium. Studies on similar phthalamic acid derivatives indicate that the hydrolysis rate proceeds via the participation of the undissociated neighboring carboxyl group. researchgate.net The hydrolysis of related imide compounds has been observed to be slow in acidic conditions (pH < 7) and faster in alkaline conditions (pH > 7). bme.hu

A detailed kinetic study conducted at pH 5 and 25°C in the dark demonstrated the compound's instability in an aqueous environment. The parent compound, initially at 96.6% of the applied radioactivity, decreased to 48.5% within one day and further down to 5.0% by day eight. epa.gov The calculated half-life for this compound under these specific conditions was determined to be 2.90 days. epa.gov While this study provides specific data for a pH 5 buffer solution, it highlights the compound's susceptibility to hydrolysis. epa.govepa.gov The general trend for related compounds suggests that this degradation rate would likely increase as the pH becomes more alkaline. bme.hu

Table 1: Hydrolysis of this compound at pH 5 and 25°C

This interactive table presents the degradation of this compound over time in a pH 5 buffer solution.

Sampling Interval (Days)This compound Concentration (ppm)
041.0
124.6
82.10
210.23
Data sourced from a US EPA study on the hydrolysis of this compound. epa.gov

The hydrolysis of this compound yields three primary degradation products: N-1-naphthylphthalimide, 1-Naphthylamine (B1663977), and Phthalic Acid. researchgate.netepa.govepa.gov The formation of 1-Naphthylamine and Phthalic Acid is considered a major degradation reaction pathway. researchgate.net

In a hydrolysis study at pH 5, the concentrations of these products were monitored over 21 days. epa.govepa.gov

N-1-naphthylphthalimide appeared as a transient degradate, reaching its maximum concentration of 13.5% of the applied radioactivity (equivalent to approximately 1.0 ppm) at 2 days post-treatment before declining to 3.4% by day 21. epa.govepa.gov

1-Naphthylamine was a major degradate, steadily increasing over the study period to a maximum of 86.9% of the applied radioactivity (equivalent to 33.3 ppm) at 21 days. epa.govepa.gov

Phthalic Acid , the non-radiolabeled portion of the parent molecule in the study, also increased, reaching a maximum mean concentration of 20.4 ppm at 21 days. epa.govepa.gov

The conversion of this compound to these products has been confirmed using methods such as gas chromatography/mass spectrometry (GC/MS). researchgate.net

Table 2: Formation of Hydrolysis Products from this compound at pH 5

This interactive table shows the concentration of the main hydrolysis products over a 21-day period.

Sampling Interval (Days)1-Naphthylamine Concentration (ppm)N-1-naphthylphthalimide Concentration (ppm)Phthalic Acid Concentration (ppm)
1Not ReportedNot Reported15.3
8Not ReportedNot Reported17.3
2133.31.020.4
Data sourced from a US EPA study on the hydrolysis of this compound. epa.govepa.gov

Biotic Transformation and Metabolism in Environmental Systems

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms and plants.

The biodegradation of xenobiotic compounds like this compound in soil and water is a critical process driven by microbial activity. researchgate.net While specific microbial degradation pathways for this compound are not extensively detailed in the available literature, the general principles of microbial metabolism of aromatic compounds and pesticides provide insight. Microorganisms, including various species of bacteria and fungi, possess diverse metabolic capabilities to break down complex organic molecules. researchgate.netfrontiersin.org

For related aromatic hydrocarbons like naphthalene, bacterial species from genera such as Pseudomonas, Burkholderia, Rhodococcus, and Bacillus have demonstrated degradative abilities. researchgate.net These organisms often utilize oxygenases to initiate the breakdown of the aromatic rings. frontiersin.org The degradation of pesticides in soil and water can be influenced by environmental factors such as temperature, pH, oxygen availability, and the presence of other nutrients like nitrogen and phosphorus, which are essential for microbial growth and activity. frontiersin.orgenviro.wiki The process can occur under both aerobic and anaerobic conditions, though aerobic pathways are generally faster. frontiersin.orgenviro.wiki Given that this compound is an amide, microbial amidases could play a role in its initial breakdown, cleaving the amide bond to form phthalic acid and 1-naphthylamine, similar to the abiotic hydrolysis pathway.

Phytoremediation is a technology that uses plants to clean up contaminated environments. tecnoscientifica.comresearchgate.net Plants can absorb, transform, and metabolize various organic pollutants. nih.govresearchgate.net Incomplete metabolism data for this compound (also known as naptalam) indicates that it is metabolized in plants such as cucumbers and soybeans. epa.gov The metabolic process in these plants leads to the formation of the same products observed in hydrolysis: 1-naphthylphthalimide, 1-naphthylamine, and phthalic acid. epa.gov Further metabolism may involve the conjugation of 1-naphthylamine to other molecules like glucose. epa.gov

The enzymatic systems within plants are responsible for these transformations. Enzymes such as aryl amidases, which hydrolyze aryl amides, are key to this process. rsc.orgnih.gov Aryl acylamidases, for example, are known to cleave amide bonds in various compounds. nih.gov The presence and activity of such enzymes in plants would facilitate the breakdown of this compound into its constituent parts, representing a form of phytodegradation. frontiersin.org Studies have shown that the application of this compound can affect plant development, such as inhibiting root growth in Muscari armeniacum, indicating its uptake and physiological activity within the plant. nih.gov

Environmental Transport and Distribution

The movement and distribution of this compound in the environment are governed by its physical and chemical properties and its interactions with soil and water. As a pre-emergence herbicide, it is applied to soil, making soil its primary environmental compartment. researchgate.net From the soil, it can potentially be transported to aquatic environments through surface runoff or leaching.

The detection of this compound and its degradation products in river water confirms its potential for aquatic transport. researchgate.net The water solubility of this compound is reported as 200 mg/L, which influences its mobility in soil and its potential to enter waterways. epa.gov The degradation product N-1-naphthylphthalimide is noted to be very toxic to aquatic life with long-lasting effects, making its transport into and persistence in aquatic ecosystems a significant environmental concern. nih.gov The mobility of the parent compound and its degradates in soil will depend on factors like soil type, organic matter content, and pH.

Leaching Potential and Groundwater Contamination Studies

The potential for this compound to leach through the soil profile and contaminate groundwater has been identified as a significant concern based on its chemical characteristics. epa.gov Its formulation as a soluble sodium salt and its existence as an anion in most moist soil environments contribute to its high mobility. epa.gov This mobility suggests a propensity for vertical movement with soil water, potentially reaching groundwater aquifers. epa.gov

Regulatory assessments and modeling have consistently pointed towards a high leaching potential. The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's tendency to leach, has been calculated for naptalam (B372988) as 4.22, a value that signifies high leachability. epa.gov Further supporting this, the screening model SCI-GROW, which estimates groundwater concentrations in vulnerable areas, has been utilized for naptalam, although the U.S. Environmental Protection Agency (EPA) has noted that model estimates can be uncertain compared to monitoring data. epa.gov

Specific laboratory studies have provided quantitative evidence of this leaching behavior. A soil column leaching study conducted in 1983 provides key insights into the mobility of naptalam. epa.gov

Table 1: Results of a Soil Column Leaching Study with this compound This table is generated based on data from a 1983 study referenced in a 1991 U.S. EPA document.

Parameter Soil Type Finding Citation
Leachate Recovery Sandy Loam 52% of the applied ¹⁴C-naptalam was recovered in the leachate. epa.gov

| Parent Compound in Leachate | Sandy Loam | 95% of the radioactivity in the leachate was identified as the parent naptalam compound. | epa.gov |

These findings from the column study demonstrate that a substantial portion of applied this compound can move through a sandy loam soil and that the compound is relatively stable during this transport. epa.gov The study did not provide further characterization of the sandy loam soil used. epa.gov The environmental context of naptalam's primary uses, such as on cucurbit crops (cucumbers, melons), often involves coarse-textured, well-drained soils that are inherently conducive to leaching. epa.gov

Despite the high potential for contamination indicated by its chemical properties and laboratory studies, there is a notable lack of recent or extensive groundwater monitoring data for this compound in publicly available records. In California, naptalam was placed on a list for groundwater monitoring prioritization in the early 1990s; however, it was also noted that its registration for agricultural use in the state had ended, and no monitoring results were subsequently reported. ca.govresearchgate.net An EPA fact sheet from 1985 stated that groundwater monitoring was not required at that time, though it could be mandated later if warranted by environmental fate data. epa.gov This scarcity of field data means that the actual extent of groundwater contamination by naptalam under real-world agricultural conditions is not well-documented.

Adsorption and Desorption Characteristics in Different Soil Types

The movement and leaching potential of a pesticide are inversely related to its tendency to adsorb to soil particles. nih.gov For this compound, studies and evaluations indicate that adsorption to soil is generally low, contributing to its high mobility. epa.gov The process is influenced by soil properties, especially pH, organic matter content, and cation exchange capacity (CEC). epa.govepa.gov

The primary metric used to describe the partitioning between soil organic carbon and water is the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak adsorption and high mobility. This compound has a reported Koc value of 20 mL/g, which is considered very low and predictive of very high mobility in soils. epa.gov

Early data, while noted as incomplete by the EPA, provided a qualitative assessment of naptalam's mobility across different soil textures, which is directly related to adsorption. epa.gov

Table 2: Mobility of this compound in Various Soil Types This table is based on qualitative data from a 1985 U.S. EPA Pesticide Fact Sheet.

Soil Type Reported Mobility Implied Adsorption Citation
Fine Sand Very Mobile Low epa.gov
Sandy Loam Very Mobile Low epa.gov
Silt Loam Very Mobile Low epa.gov

| Muck Soil | Slightly Mobile | High | epa.gov |

The higher adsorption (and thus lower mobility) in muck soil, which is rich in organic matter, aligns with findings that soil retention of naptalam is correlated with organic matter content and CEC. epa.gov

Advanced Analytical Methodologies for N 1 Naphthylphthalamide Research

Chromatographic and Spectroscopic Methods for Detection and Quantification

The precise detection and quantification of N-1-naphthylphthalamide and its related compounds in various matrices are fundamental to research in plant biology and environmental science. Highly sensitive and selective analytical methods are required to analyze complex biological samples.

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of this compound and its metabolites. The versatility of HPLC allows for the analysis of these compounds in complex biological extracts. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Research has successfully developed HPLC assays for similar naphthalene-derived compounds and their metabolites in biological fluids like plasma and urine. nih.gov These methods typically utilize a C18 column and an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov Detection is often achieved using ultraviolet (UV) absorption, leveraging the chromophoric nature of the naphthyl group. nih.gov For metabolite analysis, where structurally similar compounds co-exist, the high resolving power of HPLC is essential. The technique can separate the parent compound from its hydroxylated, conjugated, or degraded forms, which is critical for metabolic profiling and pharmacokinetic studies. upce.cz The development of an HPLC method for NPA would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve adequate separation and sensitivity.

Below is a representative table of HPLC parameters that could be adapted for the analysis of this compound and its metabolites.

ParameterSpecificationPurpose
Column Reversed-phase C18 (e.g., 5 µm particle size)Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water mixture (e.g., 70:30, v/v)Elution of the analyte from the column.
Elution Mode Isocratic or GradientIsocratic for simple mixtures; gradient for complex samples with multiple metabolites.
Flow Rate 1.0 mL/minControls the speed of separation and analysis time.
Detection UV Absorbance (e.g., at 290 nm)Quantification based on the analyte's ability to absorb light.
Injection Volume 20 µLThe amount of sample introduced into the system.
Temperature Ambient or controlled (e.g., 30 °C)Affects viscosity and separation efficiency.

Derivative Absorption Spectrophotometry for Mixture Analysis

In complex mixtures where the absorption spectra of different components overlap, standard UV-Visible spectrophotometry may fail to provide accurate quantification. Derivative absorption spectrophotometry is a powerful technique that enhances the resolution of overlapping peaks. whoi.eduuw.edu.pl This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength (dA/dλ, d²A/dλ², etc.). researchgate.net

The process of differentiation transforms sharp spectral peaks into bipolar signals in odd-order derivatives or into sharper, narrower peaks in even-order derivatives. whoi.edu A key advantage is the ability to eliminate background interference from broad-absorbing matrix components and scattering. whoi.edu For the analysis of this compound in a mixture, this technique can resolve its spectral signature from other interfering substances. A particularly useful approach is the "zero-crossing" method, where the concentration of one component is measured at a wavelength where the derivative spectrum of the interfering component crosses the zero axis, thus nullifying its contribution. uw.edu.plmdpi.com This allows for the selective quantification of NPA without prior chemical separation, offering a rapid and cost-effective alternative to chromatography in certain applications. mdpi.com

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and trace-level detection of this compound. nih.gov Its high sensitivity and specificity make it ideal for confirming the identity of the compound and its metabolites. When coupled with a separation technique like HPLC (LC-MS), it provides comprehensive analytical power.

For structural elucidation, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition with high confidence. nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion of NPA is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern serves as a structural fingerprint, enabling researchers to confirm the identity of the molecule or to elucidate the structures of unknown metabolites by identifying the positions of metabolic modifications. nih.govpioneerpublisher.com This capability is crucial for understanding the biotransformation pathways of NPA in biological systems.

Molecular Biology and Genetic Screening Approaches

Understanding the mode of action of this compound at the molecular level requires sophisticated techniques to identify its cellular targets and to monitor its effects on biological processes in real-time.

Identification and Functional Characterization of this compound-Binding Proteins (e.g., using affinity purification, molecular cloning)

Identifying the specific proteins that bind to this compound is key to unraveling its mechanism as an auxin transport inhibitor. Affinity purification, specifically affinity chromatography, is a powerful technique for isolating these binding proteins from complex cellular extracts. neb.com In this method, NPA is immobilized onto a solid support matrix, creating an "NPA affinity column." nih.govbohrium.com When a protein extract (e.g., from plant plasma membranes) is passed through this column, proteins with a specific affinity for NPA will bind to the immobilized ligand, while other proteins wash through. researchgate.net The bound proteins can then be eluted and identified.

Using this approach in Arabidopsis, researchers have successfully purified NPA-binding plasma membrane-associated aminopeptidases. nih.govbohrium.com Following purification, the proteins were identified using techniques like mass spectrometry. Subsequently, molecular cloning was employed to obtain the cDNA sequences encoding these proteins, such as AtAPM1 and AtAPP1. nih.gov This allowed for the production of recombinant proteins and further functional characterization to confirm their enzymatic activities and binding properties, establishing a direct link between NPA and specific cellular proteins involved in auxin transport regulation. nih.govbohrium.com Studies have also suggested that NPA binding activity is associated with the cytoskeleton, indicating a complex regulatory network. nih.gov

The table below summarizes key proteins identified through NPA-related affinity purification studies.

Protein IdentifiedOrganismCellular LocationPutative FunctionReference
AtAPM1 Arabidopsis thalianaPlasma MembraneAminopeptidase nih.gov
AtAPP1 Arabidopsis thalianaPlasma MembraneAminopeptidase nih.gov
ABCB1, ABCB19 Arabidopsis thalianaPlasma MembraneATP-binding cassette transporters (auxin efflux) researchgate.net

Use of Reporter Genes and Fluorescent Biosensors for In Situ Auxin Monitoring

Since this compound's primary effect is the inhibition of polar auxin transport, tools that visualize auxin distribution and signaling in situ are invaluable for studying its effects. Genetically encoded reporter genes and fluorescent biosensors have revolutionized the study of auxin dynamics. nih.gov

Reporter genes , such as the widely used DR5 reporter, provide an indirect readout of auxin signaling. The DR5 promoter contains multiple auxin response elements (AuxREs) that drive the expression of a reporter protein (e.g., GFP or GUS) in response to auxin-mediated transcription. nih.govnih.gov When plants are treated with NPA, the resulting accumulation of auxin in specific cells can be visualized as an increase in reporter signal. nih.gov

Fluorescent biosensors offer a more direct and dynamic way to monitor auxin levels. nih.gov These can be categorized as:

Degradation-based sensors: The DII-VENUS sensor is based on an auxin-binding domain (DII) fused to a fluorescent protein. nih.govnih.gov In the presence of auxin, the DII domain is targeted for degradation, leading to a decrease in fluorescence. NPA treatment, by causing auxin to accumulate, leads to a rapid loss of the DII-VENUS signal in affected cells. nih.gov

Conformation-based sensors: FRET (Förster Resonance Energy Transfer) biosensors, such as AuxSen, are engineered with a bacterial tryptophan repressor (TrpR) that has been modified to bind auxin. biorxiv.orgresearchgate.net Auxin binding induces a conformational change in the sensor, altering the FRET efficiency between two attached fluorescent proteins and providing a ratiometric readout of auxin concentration. biorxiv.org These sensors allow for real-time visualization of changes in auxin distribution following NPA application. biorxiv.org

Fluorescent auxin analogs: Researchers have also designed fluorescently labeled auxin molecules that are recognized by the transport machinery but are inactive in signaling. pnas.org Treatment with NPA causes these fluorescent analogs to accumulate within cells, allowing for the direct visualization of auxin transport sites. pnas.org

The table below compares different biosensors used in auxin research, often in conjunction with NPA treatment.

Sensor TypeName(s)PrincipleReadoutResponse Time
Transcriptional Reporter DR5, DR5v2Auxin-induced gene expressionIncrease in fluorescence/signalSlow (hours)
Degradation-based DII-VENUS, R2D2Auxin-induced protein degradationDecrease in fluorescence ratioFast (minutes)
FRET-based AuxSenHormone-induced conformational changeChange in FRET ratioFast (minutes to seconds)
Fluorescent Analog NBD-NAADirect visualization of transport substrateAccumulation of fluorescenceFast (minutes)

In Vitro and In Vivo Bioassay Systems for Functional Analysis

The functional analysis of this compound (NPA) and its effects on auxin transport have been significantly advanced through the use of specialized in vitro and in vivo bioassay systems. These systems allow for detailed investigation into the molecular interactions and physiological consequences of NPA activity.

Heterologous Expression Systems (e.g., Xenopus oocytes, yeast) for Transport Studies

Heterologous expression systems, where a protein of interest is expressed in a host cell that does not naturally produce it, are powerful tools for studying the function of transport proteins in isolation. Xenopus laevis oocytes and the yeast Saccharomyces cerevisiae have been instrumental in elucidating the direct interaction between NPA and auxin transporters.

Researchers have successfully used Xenopus oocytes to demonstrate that NPA directly inhibits the auxin transport activity of PIN proteins. nih.govnih.gov In these assays, messenger RNA (mRNA) encoding specific plant PIN proteins is injected into the oocytes, leading to the expression and insertion of these transporters into the oocyte's plasma membrane. The transport activity is then measured by monitoring the efflux of radioactively labeled auxin, such as ³H-indole-3-acetic acid (³H-IAA), that has been injected into the oocyte. nih.gov

Studies have shown that when NPA is co-injected into these oocytes, it effectively inhibits the export of ³H-IAA mediated by PIN proteins like PIN1 and PIN3. nih.gov This provides direct evidence that NPA's inhibitory action is on the transporter itself, rather than through an indirect cellular mechanism. The effectiveness of NPA has been observed to be dependent on its method of application; internally injected NPA shows a more potent and immediate inhibition of auxin efflux compared to when it is applied externally to the oocyte medium. nih.gov This difference is attributed to the pH-dependent diffusion of NPA, a weak acid, across the cell membrane. nih.gov

Yeast cells have also been utilized as a heterologous system to study NPA's effects. Expression of NPA-sensitive PIN proteins in yeast membranes has been shown to lead to specific and saturable binding of NPA. nih.govnih.gov These findings from both oocyte and yeast systems have been crucial in identifying PIN proteins as a bona fide molecular target of NPA. nih.govnih.gov

The data from these transport studies have provided quantitative insights into the interaction between NPA and auxin transport proteins.

ParameterReported ValueSystem/ContextReference
High-Affinity NPA Binding (Kd)0.01 to 0.1 µMBinding to plant membranes pnas.org
Physiological Effect (IC50)0.1 to 10 µMInhibition of polar auxin transport in planta pnas.org
Inhibition of PIN1-mediated ³H-IAA EffluxPartial Inhibition1 µM internally injected NPA in Xenopus oocytes nih.gov
Full Inhibition10 µM internally injected NPA in Xenopus oocytes nih.gov

Plant Tissue Explants and Whole-Plant Assays for Physiological Responses

While heterologous systems are invaluable for molecular-level investigations, plant tissue explants and whole-plant assays are essential for understanding the physiological consequences of NPA's inhibition of auxin transport in the context of the entire organism. These assays have been widely used to characterize the dose-dependent effects of NPA on various developmental processes.

A common assay involves the application of NPA to Arabidopsis thaliana seedlings to observe its effect on lateral root development. Localized application of NPA at the root-shoot junction has been shown to cause a dose-dependent decrease in the number of lateral roots. nih.gov This is a direct consequence of the inhibition of polar auxin transport from the shoot to the root, which is necessary for the initiation of lateral roots. nih.gov

NPA Concentration (µM)Effect on Lateral Root Development in ArabidopsisReference
5Dose-dependent decrease in the number of lateral roots nih.gov
100Almost complete inhibition of lateral root formation nih.gov

Gravitropism, the growth of a plant in response to gravity, is another process that is highly dependent on polar auxin transport and is therefore sensitive to NPA. Whole-plant assays using species like lettuce have demonstrated that NPA can inhibit root gravitropism at very low concentrations. nih.gov These experiments typically involve growing seedlings on agar (B569324) plates containing different concentrations of NPA and observing the angle of root bending in response to a gravitational stimulus.

NPA Concentration (µM)Effect on Lettuce Root GravitropismReference
> 0.05Inhibition of root gravitropism nih.gov

Furthermore, studies on maize (Zea mays) stem pulvini, which are specialized regions responsible for gravitropic curvature, have shown that NPA inhibits this response in a concentration-dependent manner. researchgate.net These assays on tissue explants help to correlate the inhibition of auxin transport with specific developmental defects.

In addition to lateral root formation and gravitropism, NPA has been shown to affect other aspects of plant development. For instance, in Arabidopsis, global application of NPA to roots can block root waving and elongation. nih.gov In maize, long-term treatment with NPA can lead to ectopic cell divisions in the pericycle and endodermis of the roots. researchgate.net These whole-plant and tissue explant assays are critical for linking the molecular action of NPA to its ultimate physiological and developmental effects.

Applications of N 1 Naphthylphthalamide Research in Basic and Applied Plant Sciences

N-1-naphthylphthalamide as a Chemical Genetic Tool for Dissecting Plant Developmental Pathways

Chemical genetics, which utilizes small molecules to perturb biological processes, offers a powerful alternative to classical genetic approaches for studying gene function, particularly for essential genes where mutations could be lethal. nih.gov NPA serves as a prime example of a chemical genetic tool, allowing for the conditional and targeted disruption of auxin transport to dissect its role in various plant developmental pathways. researchgate.netnih.gov

By inhibiting polar auxin transport, NPA has been instrumental in revealing the critical role of auxin gradients in establishing and maintaining key developmental patterns. researchgate.net Research using NPA has provided insights into:

Embryogenesis: The establishment of the apical-basal axis during early embryo development is dependent on the directional flow of auxin, a process that is disrupted by NPA. biologists.com

Root Development: NPA treatment inhibits lateral root initiation by blocking the basipetal movement of auxin from the root tip, preventing the necessary accumulation of auxin in the pericycle cells that give rise to new roots. nih.gov

Leaf and Flower Formation: The initiation and positioning of leaves (phyllotaxy) and the development of floral organs are intricately linked to the precise distribution of auxin, which can be experimentally manipulated with NPA. nih.govsciopen.com For instance, in maize, NPA treatment disrupts leaf initiation and the formation of leaf margins. nih.gov

The effects of NPA on plant development are often reminiscent of phenotypes observed in mutants with defects in auxin transport or signaling genes. nih.gov This parallel allows researchers to connect the function of specific genes to the broader physiological process of auxin transport. For example, the similar effects of NPA treatment and mutations in the ETTIN (an Auxin Response Factor) gene on gynoecium development in Arabidopsis have been crucial in formulating models of female reproductive organ patterning. nih.gov

Recent studies have further refined our understanding of NPA's mode of action, suggesting it directly associates with and inhibits PIN-FORMED (PIN) auxin exporters, which are key proteins responsible for directional auxin flow. nih.govpnas.org This direct interaction provides a clear molecular basis for the physiological effects observed when NPA is applied to plants. nih.gov

Contributions to the Understanding of Auxin-Dependent Morphogenesis and Organogenesis

The application of NPA has been fundamental to our current understanding of how auxin, a key plant hormone, orchestrates the formation of plant architecture. By blocking its transport, scientists have been able to infer the roles of auxin gradients in a variety of morphogenetic and organogenic events.

Key Research Findings:

Gynoecium Patterning: A long-standing model proposed that an apical-to-basal auxin gradient in the developing gynoecium (the female reproductive organ) specifies the formation of the style, ovary, and gynophore. nih.gov This model was largely based on the observation that NPA treatment disrupts this patterning. nih.gov More recent interpretations suggest that NPA's effect might be on the earlier establishment of adaxial-abaxial (top-bottom) patterning of the carpel primordia. nih.gov

Leaf Morphogenesis: In maize, the application of NPA leads to the failure of new leaf initiation and the formation of abnormal tubular leaf bases. nih.gov This research linked polar auxin transport to the regulation of KNOX homeodomain proteins, which are crucial for maintaining the shoot apical meristem. nih.gov

Root System Architecture: NPA has been used to demonstrate that basipetal auxin transport from the root apex is essential for initiating lateral roots. nih.gov The inhibitor causes auxin to accumulate at the root tip while depleting it in the more basal regions where lateral roots would normally form. nih.gov

Vascular Tissue Formation: The "auxin canalization" hypothesis posits that the flow of auxin guides the differentiation of vascular strands. NPA has been a key tool in studies supporting this model, as its application disrupts the formation of these transport channels. frontiersin.org

Interestingly, the effects of NPA can vary between plant species and developmental contexts. For example, in some succulent plants like Bryophyllum calycinum, NPA induces conspicuous local stem swelling and does not inhibit rooting of cuttings, a response different from other auxin transport inhibitors like 2,3,5-triiodobenzoic acid (TIBA). mdpi.comresearchgate.net In these cases, NPA was found to increase the local concentration of not only auxin but also cytokinins and jasmonic acid, suggesting a more complex hormonal crosstalk. mdpi.com

Research on Agricultural Implications Related to Plant Growth and Development (e.g., specific plant syndromes, crop architecture modification studies)

The ability of this compound to modify plant architecture by interfering with auxin transport has prompted research into its potential agricultural applications. While not widely used as a commercial herbicide, its effects on plant growth provide valuable insights for developing strategies to improve crop characteristics. researchgate.netresearchgate.net

One area of interest is the modification of crop architecture . The arrangement of leaves, branches, and flowers can significantly impact light interception, photosynthetic efficiency, and ultimately, yield. By understanding how auxin gradients, manipulated by chemicals like NPA, control these traits, researchers can explore ways to optimize plant form for specific growing conditions. For instance, studies on apical dominance, the phenomenon where the central stem grows more strongly than lateral stems, are heavily reliant on understanding polar auxin transport. sciopen.com

Research using NPA has also shed light on specific plant syndromes and developmental abnormalities. For example, the formation of tubular leaves in maize following NPA treatment provides a model for understanding how leaf margin development can be disrupted. nih.gov This knowledge could be relevant for addressing certain developmental defects in crops.

Furthermore, the interaction of NPA with other plant hormones, as seen in the case of stem swelling in Bryophyllum, highlights the complex hormonal networks that regulate plant growth. mdpi.com This suggests that manipulating auxin transport could have broader, sometimes unexpected, effects on plant development and physiology.

The development of high-throughput chemical screening methods is accelerating the discovery of new compounds that can modify plant growth in a genotype-specific manner. nih.gov These approaches, combined with the foundational knowledge gained from studies with NPA, could lead to the development of novel plant growth regulators for agricultural use.

Interactive Data Table: Effects of this compound (NPA) on Plant Development

Plant SpeciesDevelopmental ProcessObserved Effect of NPAKey Research Finding
Arabidopsis thalianaLateral Root InitiationInhibition of the first transverse divisions of pericycle cells. nih.govBlocks basipetal auxin transport from the root tip, reducing auxin levels in the initiation zone. nih.gov
Arabidopsis thalianaGynoecium MorphogenesisDisruption of morphological patterning along the apical-basal axis. nih.govInterferes with auxin-dependent patterning, potentially at the early adaxial-abaxial specification stage. nih.gov
Zea mays (Maize)Leaf InitiationArrest of new leaf formation and failure to down-regulate KNOX protein accumulation. nih.govPolar auxin transport is necessary for the down-regulation of KNOX proteins during leaf initiation. nih.gov
Zea mays (Maize)Leaf Margin FormationFormation of abnormal tubular leaf bases with unseparated margins. nih.govSeparation of lower leaf sheath margins is correlated with auxin transport. nih.gov
Bryophyllum calycinumStem SwellingInduction of conspicuous local stem swelling at the application site. mdpi.comresearchgate.netInduces local accumulation of auxin, cytokinins, and jasmonic acid, leading to cell division and expansion. mdpi.com
Bryophyllum marnierianumPlantlet Root DevelopmentNo effect on root development on plantlets. researchgate.netSuggests different auxin transport pathways for different types of root induction. researchgate.net

Q & A

Basic: What are the established protocols for synthesizing N-1-naphthylphthalamide in laboratory settings?

Methodological Answer:
Synthesis typically involves a condensation reaction between 1-naphthylamine and phthalic anhydride under reflux conditions. Key steps include:

  • Reaction Setup : Reflux equimolar quantities of reactants in anhydrous toluene at 110°C for 6–8 hours.
  • Purification : Post-reaction, cool the mixture and filter the precipitate. Recrystallize using ethanol to achieve >95% purity.
  • Characterization : Confirm structure via 1^1H NMR (δ 7.2–8.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm1^{-1}). Purity can be validated via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) .

Basic: Which analytical techniques are recommended for detecting this compound in plant tissues?

Methodological Answer:

  • HPLC-UV/Vis : Use reverse-phase chromatography with UV detection at 254 nm. Limit of detection (LOD) is ~0.1 µg/mL.
  • GC-MS : Derivatize the compound with trimethylsilyl groups to enhance volatility. Monitor fragments at m/z 295 (molecular ion) and 170 (naphthyl moiety).
  • Immunoassays : Develop polyclonal antibodies against this compound for ELISA-based quantification in tissue homogenates. Cross-reactivity with analogs (e.g., naphthylacetic acid) must be tested .

Advanced: How can researchers address discrepancies in reported efficacy of this compound across different plant species?

Methodological Answer:
Contradictions in auxin transport inhibition data may arise from species-specific membrane transporter affinities. To resolve this:

  • Comparative Dose-Response Curves : Test the compound at concentrations from 1 nM to 100 µM in Arabidopsis, maize, and pea seedlings.
  • Mutant Analysis : Use Arabidopsis mutants (e.g., pin1) to isolate transporter-specific effects.
  • Environmental Controls : Standardize light, temperature, and humidity across experiments to minimize confounding variables .

Advanced: What experimental strategies validate the specificity of this compound in auxin transport inhibition studies?

Methodological Answer:

  • Competitive Binding Assays : Co-apply 14^{14}C-labeled indole-3-acetic acid (IAA) with this compound in root segments. Measure IAA uptake inhibition via scintillation counting.
  • Time-Lapse Microscopy : Track fluorescently tagged PIN proteins in live tissues to observe transporter localization changes.
  • Pharmacological Controls : Compare effects with known auxin transport inhibitors (e.g., TIBA) to confirm mechanism overlap .

Basic: What safety protocols are critical when handling this compound in laboratory experiments?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct synthesis and handling in a fume hood to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Store waste in labeled containers for hazardous organic compounds .

Advanced: How can researchers optimize this compound concentration for tissue-specific auxin transport studies?

Methodological Answer:

  • Dose-Response Analysis : Pre-test concentrations (0.1–50 µM) in root vs. shoot tissues. Use nonlinear regression to calculate IC50_{50} values.
  • Tissue Permeability Assays : Apply fluorescent tracers (e.g., fluorescein) with the compound to assess penetration efficiency via confocal microscopy.
  • Statistical Validation : Employ ANOVA with post-hoc Tukey tests to compare efficacy across tissues .

Advanced: What molecular dynamics (MD) approaches elucidate this compound’s interaction with auxin transporters?

Methodological Answer:

  • Ligand Docking Simulations : Use AutoDock Vina to model binding to PIN proteins. Validate with crystallographic data if available.
  • Free Energy Calculations : Apply the Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) method to estimate binding affinities.
  • In Silico Mutagenesis : Predict resistance mechanisms by simulating mutations (e.g., PIN1 Leu→Ala) and assessing docking scores .

Basic: How should researchers prepare stock solutions of this compound for long-term storage?

Methodological Answer:

  • Solubility : Dissolve in DMSO at 10 mM, filter-sterilize (0.22 µm), and aliquot into amber vials.
  • Storage : Keep at -20°C; avoid freeze-thaw cycles. Confirm stability via HPLC every 6 months.
  • Working Solutions : Dilute in buffer (pH 5.5–6.5) immediately before use to prevent precipitation .

Advanced: What are understudied research areas for this compound in plant-microbe interactions?

Methodological Answer:

  • Rhizosphere Studies : Apply the compound to soil-grown plants and profile microbiome shifts via 16S rRNA sequencing.
  • Pathogen Response Assays : Inoculate plants with Pseudomonas syringae and measure defense hormone (e.g., jasmonate) levels under treatment.
  • Metabolomics : Use LC-MS to identify secondary metabolites induced by this compound in root exudates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.